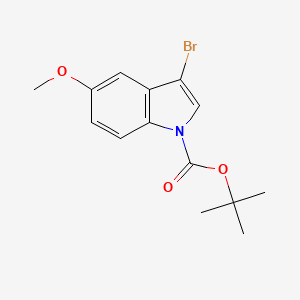

1-Boc-3-Bromo-5-methoxyindole

Vue d'ensemble

Description

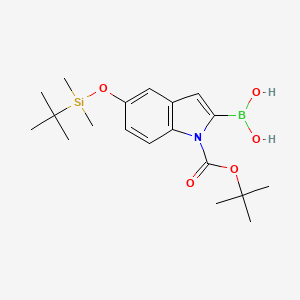

1-Boc-3-Bromo-5-methoxyindole is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from related research on bromoindole derivatives. The compound likely contains a bromine atom at the 3-position, a methoxy group at the 5-position, and a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the indole ring. This structure suggests that it could be a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.

Synthesis Analysis

The synthesis of bromoindole derivatives is well-documented in the literature. For instance, a regiospecific bromination of substituted 3-methylindoles has been achieved through free radical bromination or electrophilic processes, which could be applicable to the synthesis of 1-Boc-3-Bromo-5-methoxyindole . Additionally, the synthesis of 1-substituted 3-alkoxy-1H-isoindoles based on reactions with nitriles followed by acid-catalyzed cyclization has been reported, which may offer insights into potential synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of bromoindole derivatives has been studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, was determined using single-crystal X-ray diffraction and supported by spectroscopic data and density functional theory (DFT) computations . These methods could be employed to analyze the molecular structure of 1-Boc-3-Bromo-5-methoxyindole.

Chemical Reactions Analysis

Bromoindoles are known to participate in various chemical reactions. The presence of a bromine atom on the indole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds has been explored through DFT calculations, molecular dynamics (MD) simulations, and reactivity studies, including the calculation of HOMO-LUMO gaps and Fukui functions . These studies provide a foundation for understanding the chemical behavior of 1-Boc-3-Bromo-5-methoxyindole.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole derivatives can be influenced by the presence of substituents on the indole ring. For example, the introduction of a bromine atom can affect the compound's reactivity and interaction with biological targets . The antimicrobial activities of new bromoindole derivatives have been screened, suggesting potential applications in medicinal chemistry . Similarly, the introduction of a methoxy group can modulate the electronic properties of the molecule, which may be relevant for the physical and chemical properties of 1-Boc-3-Bromo-5-methoxyindole.

Applications De Recherche Scientifique

Synthesis of Natural Products and Alkaloids

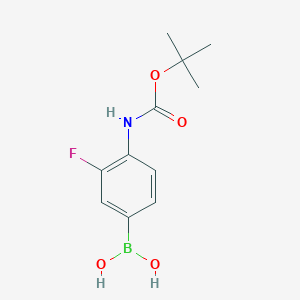

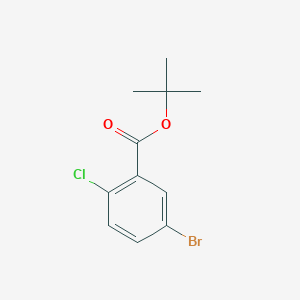

1-Boc-3-Bromo-5-methoxyindole serves as a critical intermediate in the convergent syntheses of Amaryllidaceae alkaloids, including lycoranine A, lycoranine B, and 2-methoxypratosine. These syntheses leverage C-H functionalization strategies and Hartwig's protocol for forming borolated indoles, which are then coupled with the requisite 2-bromobenzoate to deliver these natural products. These methodologies highlight the compound's role in facilitating complex natural product synthesis (Kim, Banwell, & Willis, 2013).

Heterocyclic Chemistry and New Synthetic Routes

The compound is utilized in the development of new synthetic routes and the creation of unique heterocyclic systems. For example, its transformation under acidic conditions yields potent phytoalexins like rapalexin A through a biomimetic synthesis via Lossen type rearrangement. This showcases its versatility in producing biologically significant molecules through different chemical rearrangements (Pedras, To, & Schatte, 2016).

Advancements in Medicinal Chemistry

In medicinal chemistry, derivatives of 1-Boc-3-Bromo-5-methoxyindole have been synthesized and evaluated for various biological activities, such as HIV-1 RT inhibition and anti-HIV-1 activity. These studies not only explore the compound's potential in drug development but also deepen understanding of structure-activity relationships within this chemical framework (Chander et al., 2018).

Exploring Photophysical Properties

The photophysical properties of related methoxyindole derivatives have been studied, providing insights into UV-induced radical formation and isomerization processes. These investigations contribute to a broader understanding of the photochemistry of methoxyindoles, which is critical for applications ranging from material science to photopharmacology (Lopes Jesus et al., 2020).

Contribution to Drug Discovery and Development

The role of 1-Boc-3-Bromo-5-methoxyindole extends into drug discovery, where it is used to synthesize key intermediates for the manufacturing of therapeutic agents, such as SGLT2 inhibitors. This highlights its importance in the development of treatments for chronic conditions like diabetes (Zhang et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Boc-3-Bromo-5-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, interact with their targets to exert various biologically vital properties . The specific interactions and resulting changes caused by 1-Boc-3-Bromo-5-methoxyindole remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . They are used in the synthesis of alkaloids and are involved in the construction of complex molecular structures . .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant .

Result of Action

Indole derivatives are known for their various biologically vital properties . The specific effects of 1-Boc-3-Bromo-5-methoxyindole at the molecular and cellular level remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Boc-3-Bromo-5-methoxyindole. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents and strong acids . .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTZDUWRIAYEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625962 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Bromo-5-methoxyindole | |

CAS RN |

348640-11-9 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

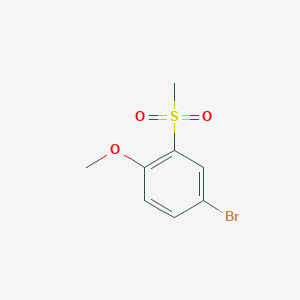

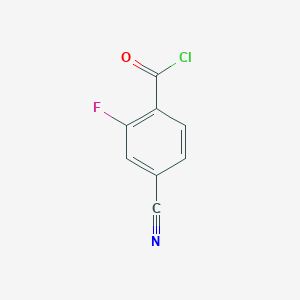

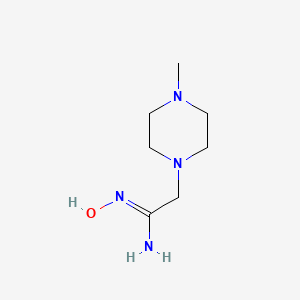

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)